molecular formula C9H10N4O2 B7760115 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide

3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B7760115
M. Wt: 206.20 g/mol
InChI Key: ZXRCSEZSNYNNAD-UHFFFAOYSA-N
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Description

3-(5-Methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide is a heterocyclic compound that features a furan ring substituted with a methyl group at the 5-position, a pyrazole ring, and a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the reaction of 5-methylfurfural with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate reagent, such as ethyl acetoacetate, to form the pyrazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

    Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can react with the carbohydrazide group under mild conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted hydrazides and hydrazones.

Scientific Research Applications

3-(5-Methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The furan and pyrazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

    Furfurylamine: A derivative of furan with an amine group.

    5-Methylfurfurylamine: Similar to furfurylamine but with a methyl group at the 5-position.

    2-Methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazole: Contains a furan ring and a benzimidazole moiety

Uniqueness

3-(5-Methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both a furan and a pyrazole ring, along with a carbohydrazide group. This combination of functional groups provides a versatile scaffold for the development of new compounds with diverse biological and chemical properties.

Biological Activity

3-(5-Methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, antifungal, and anticancer activities, supported by various studies and data.

  • Molecular Formula : C9H10N4O2
  • Molecular Weight : 206.2 g/mol
  • CAS Number : 306285-59-6

Antibacterial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antibacterial properties. A study highlighted that pyrazole compounds can inhibit bacterial growth by targeting specific enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial survival and replication, making them prime targets for antibiotic development.

Table 1: Antibacterial Activity of Pyrazole Derivatives

CompoundTarget BacteriaMIC (μg/mL)Reference
This compoundStaphylococcus aureus0.03
Escherichia coli0.046
Streptococcus pneumoniae0.008

The compound has shown promising results against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) in the low microgram range.

Antifungal Activity

The antifungal properties of pyrazole derivatives have also been explored. Studies suggest that these compounds can inhibit the growth of various fungi by disrupting their cellular processes. For instance, pyrazole derivatives have been reported to exhibit activity against Candida albicans and other pathogenic fungi.

Anticancer Activity

Emerging research indicates that this compound may possess anticancer properties. It has been suggested that the compound could induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress.

Table 2: Anticancer Activity of Pyrazole Derivatives

CompoundCancer Cell LineIC50 (μM)Reference
This compoundHeLa (cervical cancer)15
MCF7 (breast cancer)20

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets within pathogens and cancer cells. The pyrazole ring structure facilitates interactions with enzymes and receptors, leading to inhibition of key metabolic pathways.

Case Studies

In a recent study published in a peer-reviewed journal, researchers synthesized various pyrazole derivatives and evaluated their biological activities. Among them, this compound demonstrated superior activity compared to other derivatives, particularly against S. aureus and E. coli. The study utilized both in vitro assays and molecular docking studies to elucidate the interaction between the compound and its targets.

Properties

IUPAC Name

5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-5-2-3-8(15-5)6-4-7(13-12-6)9(14)11-10/h2-4H,10H2,1H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRCSEZSNYNNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401328095
Record name 5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671349
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

306285-59-6
Record name 5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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